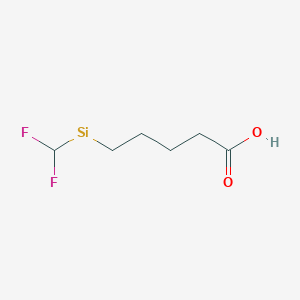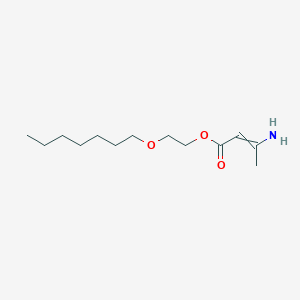
2-(Heptyloxy)ethyl 3-aminobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Heptyloxy)ethyl 3-aminobut-2-enoate is an organic compound with the molecular formula C13H25NO3. It is a derivative of butenoic acid and features an amino group and a heptyloxyethyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptyloxy)ethyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2-(heptyloxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Heptyloxy)ethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 2-(heptyloxy)ethyl 3-hydroxybutanoate.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(Heptyloxy)ethyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Heptyloxy)ethyl 3-aminobut-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-aminobut-2-enoate: Similar structure but with an ethyl ester group instead of a heptyloxyethyl group.
Methyl 3-aminobut-2-enoate: Similar structure but with a methyl ester group.
Propyl 3-aminobut-2-enoate: Similar structure but with a propyl ester group.
Uniqueness
2-(Heptyloxy)ethyl 3-aminobut-2-enoate is unique due to its longer heptyloxyethyl chain, which can influence its solubility, reactivity, and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
88284-46-2 |
|---|---|
Formule moléculaire |
C13H25NO3 |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
2-heptoxyethyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-16-9-10-17-13(15)11-12(2)14/h11H,3-10,14H2,1-2H3 |
Clé InChI |
JZFWTYAFWKHWKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCCOC(=O)C=C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



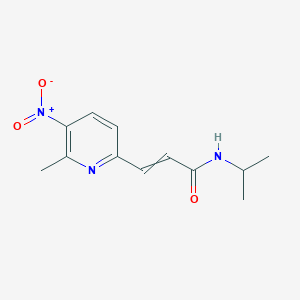
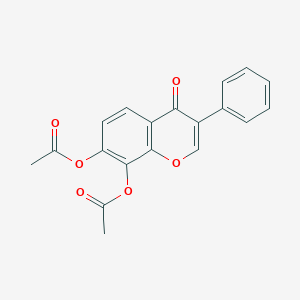
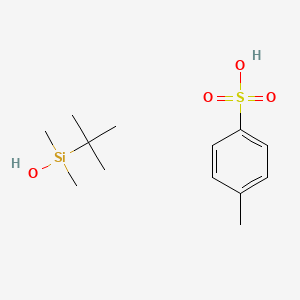
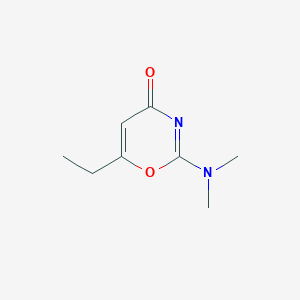
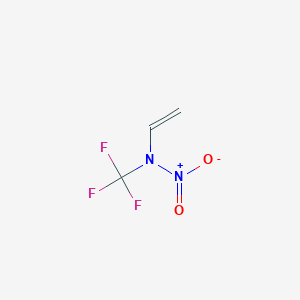
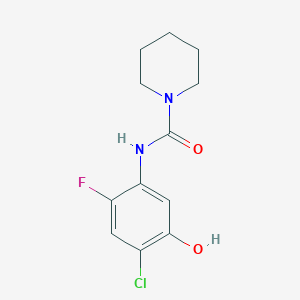


![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
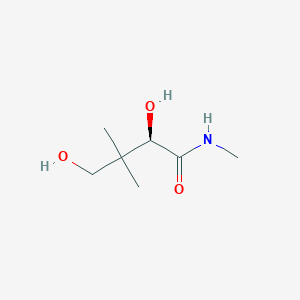
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
